The synthesis of KC01 involves several key steps typical for beta-lactone derivatives:
While specific synthetic routes may vary, they emphasize yield and purity due to the compound's applications in biological studies.
KC01's molecular structure features a beta-lactone ring that is crucial for its biological activity. The structural data includes:
KC01 undergoes several types of chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action of KC01 involves covalent modification of the active site of ABHD16A. It forms a stable bond with the serine residue in the enzyme's active site, preventing it from hydrolyzing phosphatidylserine. This inhibition leads to decreased levels of lysophosphatidylserines, impacting various cellular processes such as inflammation and apoptosis. The reduction in lysophosphatidylserine levels has been associated with potential anti-cancer effects by depleting this lipid mediator from cancer cells, thereby affecting their survival and proliferation .
KC01 exhibits several notable physical and chemical properties:
These properties facilitate its use in various scientific applications, particularly in studying lipid signaling pathways .
KC01 serves multiple applications in scientific research:
The designation "KC01" illustrates a nomenclature collision between service management frameworks and biochemical compounds. The Knowledge-Centered Service (KCS) methodology originated in 1992 through the Consortium for Service Innovation, evolving as a framework for organizational knowledge management in service environments [1] [4] [7]. This conceptual KCS framework emphasizes knowledge as a byproduct of service interactions and continuous improvement cycles—principles wholly unrelated to the biochemical agent KC01 [4] [10].
Table 1: Historical Context of KC01 Designation
Designation Context | Origin Timeline | Primary Purpose | Key Organizations |
---|---|---|---|
Biochemical KC01 | ~2010s | ABHD16A enzyme inhibition | Academic research laboratories |
KCS Methodology | 1992-present | Knowledge management optimization | Consortium for Service Innovation |
Pharmaceutical KC01 | 2016 (CAS registration) | Experimental lipid pathway modulation | MedChemExpress, TargetMol |
The chemical entity now known as KC01 emerged from metabolic evolution research and inhibitor screening studies, with its CAS number (1646795-59-6) formally registered in 2016 [3] [9]. Early studies demonstrated its selective inhibition profile against ABHD16A, distinguishing it from structurally similar compounds like KC02 through competitive activity-based protein profiling (ABPP) assays [6] [9]. This biochemical KC01 represents the outcome of targeted drug discovery efforts focused on lipid metabolism rather than knowledge management principles [3] [6].
In biochemical research, KC01 serves as a strategic asset by enabling precise interrogation of ABHD16A-dependent pathways. The compound (chemical formula C₂₂H₃₉NO₃, molecular weight 365.55 g/mol) exhibits nanomolar inhibitory potency against human ABHD16A (IC₅₀ = 90 ± 20 nM) with significant species selectivity evidenced by its reduced efficacy against murine ABHD16A (IC₅₀ = 520 nM) [3] [6]. This differential inhibition profile positions KC01 as an essential probe for studying human-specific lipid regulatory mechanisms.
Table 2: Biochemical Characterization of KC01
Parameter | Human ABHD16A | Mouse ABHD16A | Cellular Models |
---|---|---|---|
IC₅₀ Value | 90 ± 20 nM | 520 nM | Competitive gel-based ABPP |
Functional Consequences | Lyso-PS depletion | Reduced lyso-PS reduction | K562, MCF7, COL205 cells |
Cytokine Modulation | Decreases LPS-induced cytokines | Not demonstrated | Mouse macrophages |
Selectivity vs KC02 | >50-fold selective over KC02 | >20-fold selective | ABPP profiling |
Mechanistically, KC01 depletes lyso-PS species in multiple cellular systems including human lymphoblasts, colon cancer cells (COL205, K562, MCF7), and primary macrophages [3] [6]. At 1μM concentration with 4-hour exposure, KC01 significantly reduces lyso-PS levels and attenuates lipopolysaccharide (LPS)-induced cytokine production in mouse macrophages, establishing its functional role in immunomodulation [3] [9]. These effects demonstrate KC01's strategic value in elucidating the relationship between lipid metabolism and inflammatory responses—knowledge assets that advance fundamental understanding of signaling pathways [6] [9].
The validation framework for KC01 embodies three conceptual pillars mirroring knowledge management theory: empirical trust, biological value creation, and demand-driven application. Empirical trust in KC01's specificity stems from orthogonal validation methods including: 1) Concentration-dependent inhibition curves in HEK293T cells (0-20μM, 30 min exposure) [3], 2) Cellular target engagement confirmed through membrane fraction ABPP in K562 cells (IC₅₀ ≈ 0.3μM) [6], and 3) Functional validation through lyso-PS reduction across multiple cell lineages [3] [9].
Biological value creation manifests through KC01's unique applications:
The demand-driven paradigm emerges through problem-focused deployment: KC01 application directly addresses specific research questions about ABHD16A function rather than speculative pathway exploration. This mirrors the "just-in-time" knowledge creation principle—KC01's value is realized when applied to concrete experimental needs like elucidating ABHD16A's counter-regulatory relationship with ABHD12 in lyso-PS metabolism [2] [6] [9]. The compound's validation through reuse across diverse experimental contexts (cancer cells, macrophages, neuronal models) exemplifies how iterative application establishes scientific credibility, much as knowledge articles gain authority through repeated utilization [2] [6].
Table 3: Experimental Validation Paradigms for KC01
Validation Dimension | Methodology | Key Outcome | Research Impact |
---|---|---|---|
Target Engagement | Competitive gel-based ABPP | In situ IC₅₀ ≈ 0.3 μM in K562 cells | Confirms cellular target binding |
Functional Efficacy | Lyso-PS measurement in PHARC lymphoblasts | Significant lyso-PS depletion | Establishes disease-relevant activity |
Pathway Consequences | Cytokine profiling in macrophages | Decreases LPS-induced cytokine production | Links ABHD16A to inflammation |
Selectivity Verification | Comparative inhibition with KC02 | >10-50 fold selectivity over KC02 | Validates precision for ABHD16A |
This validation framework transforms KC01 from a chemical entity into a knowledge instrument—where each application contributes to collective understanding of lipid enzymology while refining compound deployment strategies for maximal scientific insight generation [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4